molecular formula C5H6OS B142662 2-Methyl-3-furanthiol CAS No. 28588-74-1

2-Methyl-3-furanthiol

Numéro de catalogue B142662
Numéro CAS: 28588-74-1
Poids moléculaire: 114.17 g/mol
Clé InChI: RUYNUXHHUVUINQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Methyl-3-furanthiol is a sulfur-containing compound that is a key odorant in cooked ham, wine, and canned tuna fish . It has an odor and taste of roasted meat .


Synthesis Analysis

The synthesis of 2-Methyl-3-furanthiol involves a nucleophilic attack of hydrogen sulfide at the carbonyl group, leading to the incorporation of a thiol group at carbon 3 of furanone . It can also be produced during the heat degradation of thiamine, as a result of the Maillard reaction, and microbial metabolism .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-furanthiol is C5H6OS, and its molecular weight is 114.166 . The IUPAC Standard InChI is InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3 .


Chemical Reactions Analysis

2-Methyl-3-furanthiol is produced in food processing through different pathways. The most common is the Maillard reaction between carbohydrates and cysteine . It can also be formed by the degradation of thiamine or through enzymatic reactions .


Physical And Chemical Properties Analysis

2-Methyl-3-furanthiol is a colorless to light yellow liquid . Its refractive index is n20/D 1.518 (lit.), and its density is 1.145 g/mL at 25 °C .

Mécanisme D'action

Target of Action:

2M3F is a compound responsible for the cooked meat-like aroma found in fermented soy sauce (FSS) . Its primary targets are sensory receptors in our olfactory system. When present in FSS, even at concentrations below our perception threshold, 2M3F significantly enhances the cooked meat-like aroma . Thus, it plays a crucial role in shaping the overall sensory experience of FSS.

Biochemical Pathways:

The formation of 2M3F involves several pathways:

Action Environment:

Environmental factors play a crucial role in 2M3F’s efficacy and stability:

Safety and Hazards

2-Methyl-3-furanthiol is flammable and toxic if swallowed . It causes serious eye damage and is fatal if inhaled . Contact with skin and eyes should be avoided, and it should not be inhaled .

Propriétés

IUPAC Name

2-methylfuran-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYNUXHHUVUINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047118
Record name 2-Methyl-3-furanthiol
Source EPA DSSTox
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Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale pink to pale orange liquid; aroma of roasted meat
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

57.00 to 60.00 °C. @ 44.00 mm Hg
Record name 2-Methyl-3-furanthiol
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol)
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.141-1.150
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2-Methyl-3-furanthiol

CAS RN

28588-74-1
Record name 2-Methyl-3-furanthiol
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Record name 2-Methyl-3-furanthiol
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Record name 3-Furanthiol, 2-methyl-
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Record name 2-Methyl-3-furanthiol
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Record name 2-methylfuran-3-thiol
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Record name 2-METHYL-3-FURANTHIOL
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Record name 2-Methyl-3-furanthiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-methyl-3-furanthiol known for?

A1: 2-Methyl-3-furanthiol (MFT) is a volatile sulfur compound recognized for its potent and characteristic meaty aroma. []

Q2: In which food products is 2-methyl-3-furanthiol naturally found?

A2: MFT has been identified in a variety of cooked meat products, coffee, fermented soy sauce, roasted peanuts, and certain wines. [, , , , ]

Q3: What sensory attributes are associated with 2-methyl-3-furanthiol in food?

A3: MFT is primarily associated with roasted, meaty, and savory notes. In specific contexts, it can also contribute to popcorn-like, rice-like, and vitamin-like aromas. [, , ]

Q4: Can 2-methyl-3-furanthiol contribute to off-flavors in food?

A4: Yes, at elevated concentrations, MFT has been linked to undesirable off-flavors in stored orange juice, described as "stored orange juice off-flavor." [, ]

Q5: How does the aroma profile of 2-methyl-3-furanthiol compare to other meaty aroma compounds?

A5: While MFT provides a distinct meaty aroma, other compounds like 2-acetyl-1-pyrroline and 2-propionyl-1-pyrroline contribute more towards a popcorn-like meaty note. []

Q6: How is 2-methyl-3-furanthiol formed in food?

A6: MFT is primarily formed through the Maillard reaction, a complex series of reactions between carbohydrates and amino acids, specifically cysteine, during thermal processing. [, , ]

Q7: What are the key precursors involved in 2-methyl-3-furanthiol formation?

A7: Cysteine and sugars, particularly pentoses like ribose and xylose, are crucial for MFT generation. [, , ]

Q8: Are there alternative pathways for 2-methyl-3-furanthiol formation?

A8: Yes, besides the Maillard reaction, MFT can also be produced through thiamine degradation during thermal processing and through specific enzymatic reactions. [, ]

Q9: Does the presence of other compounds influence 2-methyl-3-furanthiol formation?

A9: Yes, studies indicate that compounds like glutamic acid can influence both the reaction kinetics and the sensory profile of model systems containing MFT. [] Similarly, (E)-2-octenal can significantly reduce the formation of MFT in cysteine/xylose model systems. []

Q10: How does pH affect the formation of 2-methyl-3-furanthiol?

A10: The pH of the reaction environment significantly influences the types and amounts of volatile compounds formed, including MFT. Studies suggest that lower pH values generally favor MFT formation. [, ]

Q11: Does supercritical carbon dioxide treatment impact 2-methyl-3-furanthiol generation?

A11: Interestingly, supercritical carbon dioxide treatment has been shown to enhance the formation of MFT, particularly under alkaline and neutral pH conditions, in a ribose-cysteine model system. []

Q12: Is 2-methyl-3-furanthiol a stable compound?

A12: No, MFT is relatively unstable and prone to oxidation, especially in aqueous solutions. [, , ]

Q13: How does 2-methyl-3-furanthiol degrade?

A13: MFT readily oxidizes to form its corresponding disulfide, bis(2-methyl-3-furyl) disulfide, which has a less intense aroma. [, , ]

Q14: What factors can impact the stability of 2-methyl-3-furanthiol?

A14: Factors like temperature, pH, presence of oxygen, and the presence of other reactive compounds can all influence MFT stability. For instance, its oxidation rate is higher in diethyl ether compared to dichloromethane or pentane. []

Q15: How does 2-methyl-3-furanthiol interact with other food components?

A15: MFT can react with various food components. It can form disulfides through radical reactions, interact with melanoidins (polymeric compounds found in foods like coffee) via ionic and covalent interactions, and potentially react with other food components through various mechanisms. [, , ]

Q16: What analytical techniques are commonly employed for 2-methyl-3-furanthiol analysis?

A16: Common techniques include gas chromatography-mass spectrometry (GC-MS), gas chromatography-olfactometry (GC-O), and high-performance liquid chromatography (HPLC) coupled with various detectors, including mass spectrometry. [, , , , , , ]

Q17: Are there specific extraction methods for isolating 2-methyl-3-furanthiol from food matrices?

A17: Yes, techniques like solid-phase microextraction (SPME), dynamic headspace (DHS), and specific extraction methods using mercury salts or p-hydroxymercuribenzoic acid (pHMB) have been employed. [, , , ]

Q18: What are stable isotope dilution assays used for in 2-methyl-3-furanthiol research?

A18: Stable isotope dilution assays are a highly accurate and precise method for quantifying MFT in complex food matrices. These assays involve adding a known amount of a stable isotope-labeled MFT standard to the sample, which allows for correction of analyte losses during sample preparation and analysis. [, ]

Q19: What is the molecular formula and weight of 2-methyl-3-furanthiol?

A19: The molecular formula of MFT is C5H6OS, and its molecular weight is 114.17 g/mol. []

Q20: Does 2-methyl-3-furanthiol exhibit any notable chemical properties?

A20: Besides its aroma properties, MFT displays antioxidant activity in both aqueous and organic systems. It can scavenge free radicals and protect against lipid peroxidation, a process that leads to rancidity in fats and oils. [, ]

Q21: Has the metabolism of 2-methyl-3-furanthiol been investigated?

A21: Limited studies suggest that MFT is metabolized in the liver of rats. []

Q22: Can 2-methyl-3-furanthiol react with acrylamide?

A22: Yes, recent research indicates that MFT can react with acrylamide, potentially contributing to its elimination in model systems. [, ]

Q23: Are there any known industrial applications of 2-methyl-3-furanthiol?

A23: Due to its potent meaty aroma, MFT is used in the flavor and fragrance industry to impart savory notes to various food products and seasonings. [, ]

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